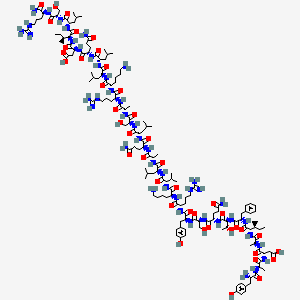

CJC-1295

Description

Properties

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C152H252N44O42/c1-22-79(15)118(194-125(214)84(20)171-135(224)107(68-115(206)207)181-124(213)81(17)169-126(215)91(155)65-87-41-45-89(201)46-42-87)147(236)189-106(66-86-34-25-24-26-35-86)141(230)196-120(85(21)200)149(238)180-99(51-54-114(158)205)132(221)190-111(72-199)145(234)185-105(67-88-43-47-90(202)48-44-88)140(229)178-96(40-33-59-168-152(164)165)128(217)177-94(37-28-30-56-154)133(222)193-117(78(13)14)146(235)187-100(60-73(3)4)134(223)170-82(18)123(212)175-97(49-52-112(156)203)130(219)183-103(63-76(9)10)138(227)191-109(70-197)143(232)172-83(19)122(211)174-95(39-32-58-167-151(162)163)127(216)176-93(36-27-29-55-153)129(218)182-102(62-75(7)8)137(226)184-101(61-74(5)6)136(225)179-98(50-53-113(157)204)131(220)186-108(69-116(208)209)142(231)195-119(80(16)23-2)148(237)188-104(64-77(11)12)139(228)192-110(71-198)144(233)173-92(121(159)210)38-31-57-166-150(160)161/h24-26,34-35,41-48,73-85,91-111,117-120,197-202H,22-23,27-33,36-40,49-72,153-155H2,1-21H3,(H2,156,203)(H2,157,204)(H2,158,205)(H2,159,210)(H,169,215)(H,170,223)(H,171,224)(H,172,232)(H,173,233)(H,174,211)(H,175,212)(H,176,216)(H,177,217)(H,178,229)(H,179,225)(H,180,238)(H,181,213)(H,182,218)(H,183,219)(H,184,226)(H,185,234)(H,186,220)(H,187,235)(H,188,237)(H,189,236)(H,190,221)(H,191,227)(H,192,228)(H,193,222)(H,194,214)(H,195,231)(H,196,230)(H,206,207)(H,208,209)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81+,82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,117-,118-,119-,120-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZMWINMZMMOBR-HRDSVTNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C152H252N44O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of CJC-1295 on Somatotrophs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) engineered for enhanced stability and a prolonged half-life.[1][2] This technical guide delineates the intricate molecular mechanisms through which CJC-1295 exerts its effects on pituitary somatotrophs to stimulate the synthesis and pulsatile secretion of growth hormone (GH). By binding to the GHRH receptor (GHRH-R), CJC-1295 initiates a cascade of intracellular signaling events, primarily mediated by the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) pathway. This guide provides a comprehensive overview of these signaling pathways, detailed experimental protocols for their investigation, and a quantitative summary of the physiological responses to CJC-1295 administration. The inclusion of the Drug Affinity Complex (DAC) in some formulations of CJC-1295 significantly extends its bioavailability, a feature that will also be explored in detail.

Introduction to CJC-1295

CJC-1295 is a tetra-substituted peptide analogue of the first 29 amino acids of human GHRH (GHRH(1-29)).[3][4] These modifications provide resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4), thereby increasing its half-life compared to native GHRH.[1] CJC-1295 exists in two primary forms: with and without a "Drug Affinity Complex" (DAC). The DAC moiety is a maleimidopropionic acid group that allows for covalent binding to serum albumin, dramatically extending the peptide's half-life from approximately 30 minutes to 6-8 days.[1][5][6] This prolonged duration of action allows for sustained stimulation of the pituitary gland.[2]

Mechanism of Action on Somatotrophs

The primary target of CJC-1295 is the GHRH receptor located on the surface of somatotroph cells in the anterior pituitary gland.[7][8] The binding of CJC-1295 to this G protein-coupled receptor (GPCR) initiates a well-defined intracellular signaling cascade.[9]

GHRH Receptor Binding and Activation

CJC-1295 acts as a potent agonist of the GHRH receptor.[8] This high-affinity binding triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[10] The activated Gs protein, in turn, stimulates adenylyl cyclase.[1]

Downstream Signaling Cascade: The cAMP/PKA Pathway

The activation of adenylyl cyclase results in the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1][11] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1][12] PKA then phosphorylates a variety of downstream targets, including transcription factors and ion channels, culminating in the synthesis and release of growth hormone.[12]

Signaling Pathway of CJC-1295 in Pituitary Somatotrophs

Caption: CJC-1295 signaling cascade in pituitary somatotrophs.

Stimulation of Growth Hormone Synthesis and Secretion

Activated PKA phosphorylates the cAMP response element-binding protein (CREB), which then binds to the promoter region of the growth hormone gene, stimulating its transcription and subsequent translation.[3] This leads to an increase in the synthesis of GH. Furthermore, PKA-mediated phosphorylation of ion channels and other proteins involved in exocytosis facilitates the release of pre-synthesized GH stored in secretory vesicles.[12] A key characteristic of CJC-1295 is its ability to preserve the natural pulsatile pattern of GH secretion, which is crucial for its physiological effects.[5][13]

Quantitative Data on CJC-1295's Effects

The administration of CJC-1295 leads to significant, dose-dependent increases in both GH and Insulin-like Growth Factor-1 (IGF-1) levels.

| Parameter | CJC-1295 without DAC | CJC-1295 with DAC | Reference |

| Half-life | ~30 minutes | 6-8 days | [1][5] |

| Increase in Mean Plasma GH | Not applicable for sustained increase | 2- to 10-fold for ≥6 days | [7][14] |

| Increase in Mean Plasma IGF-1 | Not applicable for sustained increase | 1.5- to 3-fold for 9-11 days | [7][14] |

| Duration of Elevated IGF-1 (Multiple Doses) | Not applicable | Up to 28 days | [7][14] |

Detailed Experimental Protocols

The following sections outline generalized protocols for key experiments used to elucidate the mechanism of action of CJC-1295.

GHRH Receptor Binding Assay

This assay determines the binding affinity of CJC-1295 to the GHRH receptor.

-

Cell Line: CHO or HEK293 cells stably transfected with the human GHRH receptor.

-

Radioligand: [125I]-labeled GHRH.

-

Procedure:

-

Cells are cultured to confluence in appropriate multi-well plates.

-

Cells are washed with a binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Cells are incubated with a fixed concentration of [125I]-GHRH and varying concentrations of unlabeled CJC-1295 or GHRH (for competition).

-

Incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Unbound radioligand is removed by washing with ice-cold buffer.

-

Cells are lysed, and the radioactivity is measured using a gamma counter.

-

Binding affinity (Kd) and inhibitory concentration (IC50) are calculated from the competition curve.[3]

-

Experimental Workflow for GHRH Receptor Binding Assay

Caption: Workflow for a competitive GHRH receptor binding assay.

Intracellular cAMP Measurement Assay

This assay quantifies the ability of CJC-1295 to stimulate cAMP production.

-

Cell Line: Primary pituitary cells or a GHRH-R expressing cell line.

-

Reagents: CJC-1295, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a commercial cAMP assay kit (e.g., ELISA-based).

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to attach.

-

Cells are pre-incubated with a phosphodiesterase inhibitor.

-

Cells are stimulated with varying concentrations of CJC-1295 for a specific time (e.g., 15-30 minutes) at 37°C.

-

The reaction is stopped, and cells are lysed.

-

The intracellular cAMP concentration in the lysate is measured using a competitive immunoassay or other detection methods as per the kit instructions.

-

The EC50 value for cAMP production is determined from the dose-response curve.[14][15]

-

Growth Hormone Secretion Assay

This assay measures the amount of GH released from somatotrophs following stimulation with CJC-1295.

-

Cell Type: Primary rat or human pituitary cells.

-

Procedure:

-

Pituitary glands are dissociated into single cells and cultured for a period to allow recovery.

-

Cells are washed and incubated in a serum-free medium.

-

Cells are treated with different concentrations of CJC-1295 for a defined duration (e.g., 1-4 hours).

-

The culture medium is collected.

-

The concentration of GH in the medium is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[1][13][16]

-

Logical Relationship of CJC-1295 Action and Measurement

Caption: Logical flow from CJC-1295 administration to measurable outcomes.

Conclusion

CJC-1295 is a potent GHRH analogue that effectively stimulates the synthesis and pulsatile release of growth hormone from pituitary somatotrophs. Its mechanism of action is primarily mediated through the GHRH receptor and the subsequent activation of the cAMP/PKA signaling pathway. The development of a long-acting formulation with DAC has significantly enhanced its therapeutic potential by prolonging its physiological effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of CJC-1295 and other GHRH analogues. A thorough understanding of its molecular mechanisms is paramount for its safe and effective application in research and potential future clinical settings.

References

- 1. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 2. CJC-1295 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of Somatotrope Cell Expansion in Response to GHRH in the Neonatal Mouse Pituitary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptideinitiative.com [peptideinitiative.com]

- 6. dcreport.org [dcreport.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. puretestedpeptides.com [puretestedpeptides.com]

- 9. publications.aap.org [publications.aap.org]

- 10. purehealthpeptides.com [purehealthpeptides.com]

- 11. tech.snmjournals.org [tech.snmjournals.org]

- 12. Cytosolic protein kinase A mediates the growth hormone (GH)-releasing action of GH-releasing factor in purified rat somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Bioassay for growth hormone releasing hormone (GHRH) using a recombinant receptor and cAMP-responsive reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of CJC-1295 with DAC

An In-depth Technical Guide to the Molecular Structure of CJC-1295 with DAC

Introduction

CJC-1295 with Drug Affinity Complex (DAC) is a long-acting, synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1][2] Developed by ConjuChem Biotechnologies, it represents a significant modification of the native GHRH peptide, engineered to enhance stability and prolong its biological activity.[1] The core structure is a tetrasubstituted version of the first 29 amino acids of GHRH (GRF(1-29)), which is the shortest fully functional fragment of the hormone.[3][4][5] The key innovation lies in the covalent attachment of a Drug Affinity Complex (DAC), which allows the peptide to bind reversibly to serum albumin, drastically extending its circulatory half-life from minutes to several days.[4][6][7] This modification provides a sustained physiological stimulation of the pituitary gland, leading to increased endogenous secretion of growth hormone (GH) and, subsequently, insulin-like growth factor-1 (IGF-1).[1][4] This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and standard experimental characterization protocols for CJC-1295 with DAC, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The molecular architecture of CJC-1295 with DAC is defined by two principal components: the modified peptide chain and the attached DAC moiety.

Peptide Backbone and Amino Acid Substitutions

The peptide component of CJC-1295 is a modified version of GRF(1-29).[1] To confer resistance to rapid enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-4), four amino acids in the native sequence have been strategically replaced.[3][5][6] These substitutions enhance the peptide's stability while preserving its high binding affinity for the GHRH receptor.[3][6]

Table 1: Amino Acid Sequence and Modifications of CJC-1295 with DAC

| Position | Original Amino Acid (in GHRH) | Substituted Amino Acid (in CJC-1295) | Purpose of Substitution |

| 2 | L-Alanine | D-Alanine | Prevents DPP-4 cleavage |

| 8 | Arginine | Glutamine | Enhances stability |

| 15 | Glycine | Alanine | Enhances stability |

| 27 | Methionine | Leucine | Prevents oxidation and enhances stability |

The full amino acid sequence of the peptide portion is: Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-Lys [8]

The Drug Affinity Complex (DAC)

The defining feature of this molecule is the Drug Affinity Complex (DAC), which is responsible for its extended half-life.[4] The DAC consists of a reactive chemical, N-epsilon-3-maleimidopropionic acid (MPA), which is covalently bonded to the epsilon-amino group of a lysine (B10760008) residue at the C-terminus of the peptide.[3][4] This maleimide (B117702) group allows the entire molecule to form a stable thioether bond with the free thiol group on circulating serum albumin.[2][4][7] This bioconjugation protects the peptide from rapid renal clearance and enzymatic degradation, extending its half-life to approximately 6-8 days.[1][6]

Physicochemical Properties

The complete molecular structure, including the peptide and DAC, results in the following properties.

Table 2: Physicochemical Properties of CJC-1295 with DAC

| Property | Value | Source(s) |

| Molecular Formula | C₁₆₅H₂₆₉N₄₇O₄₆ | [1][][10] |

| Molecular Weight | ~3647.28 g/mol | [6][10] |

| Amino Acid Count | 30 | [6][10] |

| Appearance | Lyophilized white powder | [10][11] |

| Purity (Typical) | ≥99% (via HPLC) | [11][12] |

| Half-life | 6-8 days | [1][6] |

| Solubility | Soluble in bacteriostatic water | [11] |

| Storage | -20°C as lyophilized powder | [][10] |

Mechanism of Action and Signaling Pathway

CJC-1295 with DAC functions as a GHRH receptor agonist, mimicking the action of the endogenous hormone.[7][13] Its prolonged presence in the bloodstream allows for sustained, rather than acutely pulsatile, stimulation of the pituitary gland.

-

Receptor Binding : CJC-1295 selectively binds to GHRH receptors (GHRH-R) located on the surface of somatotroph cells in the anterior pituitary gland.[6][7]

-

G-Protein Activation : This binding event activates intracellular G-proteins associated with the receptor.[3][14]

-

Second Messenger Cascade : The activated G-protein stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6]

-

PKA Activation : The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6]

-

Gene Transcription and GH Synthesis : PKA initiates a phosphorylation cascade that ultimately leads to the phosphorylation of transcription factors.[6] These factors enter the nucleus and promote the transcription of the growth hormone gene, leading to the synthesis and accumulation of GH within the somatotrophs.[6][14]

-

GH Release : The synthesized GH is then released into the bloodstream in a pulsatile manner, although the sustained presence of CJC-1295 with DAC leads to an overall increase in the amplitude and trough levels of GH secretion.[1][6] A single injection can elevate plasma GH levels 2- to 10-fold for six days or more.[1]

-

IGF-1 Production : Circulating GH travels to the liver and other peripheral tissues, where it stimulates the production and release of Insulin-like Growth Factor-1 (IGF-1).[3][15] This process may involve the activation of the JAK-STAT signaling pathway.[3][14] IGF-1 mediates many of the anabolic and growth-promoting effects of GH.[15]

Caption: Signaling pathway of CJC-1295 with DAC.

Experimental Protocols for Characterization

The synthesis and characterization of CJC-1295 with DAC involve standard peptide chemistry and analytical techniques to ensure purity, identity, and stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a generalized approach for synthesizing the peptide backbone.

-

Resin Preparation : A suitable solid support resin (e.g., Rink Amide resin) is selected for C-terminal amide peptides.

-

Fmoc Deprotection : The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the first amino acid coupled to the resin is removed using a 20% piperidine (B6355638) solution in dimethylformamide (DMF).

-

Amino Acid Coupling : The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain. The reaction is monitored for completion (e.g., via a Kaiser test).

-

Iterative Cycles : Steps 2 and 3 are repeated for each amino acid in the sequence until the full 30-amino acid peptide is assembled.

-

DAC Moiety Conjugation : The Fmoc group is removed from the N-terminus of the final lysine residue, and the MPA linker is coupled to its side-chain amino group.

-

Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

-

Precipitation and Purification : The crude peptide is precipitated from the cleavage solution using cold diethyl ether, centrifuged, and washed to yield the raw product for subsequent purification.

Protocol 2: Purification and Purity Analysis via RP-HPLC

High-Performance Liquid Chromatography is the gold standard for purifying peptides and assessing their purity.[16][17]

-

Sample Preparation : The lyophilized crude peptide is reconstituted in a suitable solvent, typically a mixture of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[18]

-

Instrumentation Setup : A reversed-phase HPLC system equipped with a C18 column is used.[17][18] The system includes a binary pump for gradient elution, a UV detector set to 214 nm and 280 nm for peptide bond and aromatic residue detection, and a fraction collector for preparative runs.[18]

-

Gradient Elution : A linear gradient of increasing Solvent B concentration is applied over a set period (e.g., 5% to 65% acetonitrile (B52724) over 30 minutes).[17] This separates the target peptide from impurities and synthesis by-products based on hydrophobicity.

Protocol 3: Structural Verification via Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight and primary structure of the synthesized peptide.[16]

-

Sample Preparation : A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent. For Electrospray Ionization (ESI-MS), this is often an acetonitrile/water mixture. For Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), the sample is co-crystallized with a matrix (e.g., sinapinic acid) on a target plate.[16]

-

Mass Analysis :

-

ESI-MS : The sample is infused into the mass spectrometer, where it is ionized to produce multiply charged ions. The instrument measures the mass-to-charge (m/z) ratio of these ions, and the resulting spectrum is deconvoluted to determine the exact molecular weight of the peptide.[16]

-

MALDI-TOF-MS : The sample plate is irradiated with a laser, causing the peptide to desorb and ionize. The time it takes for the ions to travel through a flight tube to the detector is measured, which directly correlates to their m/z ratio, providing a highly accurate molecular weight.[16]

-

-

Data Interpretation : The experimentally determined molecular weight is compared to the theoretical calculated mass based on the peptide's atomic formula (C₁₆₅H₂₆₉N₄₇O₄₆). A match within a narrow tolerance confirms the identity of CJC-1295 with DAC.[16] Further fragmentation analysis (MS/MS) can be performed to verify the amino acid sequence.[17]

Caption: Experimental workflow for CJC-1295 with DAC.

Conclusion

CJC-1295 with DAC is a sophisticated, chemically engineered peptide designed for prolonged therapeutic action. Its structure is based on a stabilized 29-amino acid GHRH analogue, which is covalently linked to a Drug Affinity Complex. This unique design enables reversible binding to serum albumin, extending the peptide's half-life and providing sustained stimulation of the GH/IGF-1 axis. The synthesis and verification of this complex molecule rely on established protocols in peptide chemistry, including solid-phase synthesis, HPLC purification, and mass spectrometric analysis, ensuring a high-purity product for reliable and reproducible research in endocrinology and drug development.

References

- 1. CJC-1295 - Wikipedia [en.wikipedia.org]

- 2. elitemiamipeptides.com [elitemiamipeptides.com]

- 3. corepeptides.com [corepeptides.com]

- 4. particlepeptides.com [particlepeptides.com]

- 5. corepeptides.com [corepeptides.com]

- 6. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]

- 7. exploring-peptides.com [exploring-peptides.com]

- 8. humapeptide.com [humapeptide.com]

- 10. peptiology.co.uk [peptiology.co.uk]

- 11. purehealthpeptides.com [purehealthpeptides.com]

- 12. ai-peptides.com [ai-peptides.com]

- 13. polarispeptides.com [polarispeptides.com]

- 14. rawamino.com [rawamino.com]

- 15. ebar.com [ebar.com]

- 16. ijsra.net [ijsra.net]

- 17. biovera.com.au [biovera.com.au]

- 18. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to CJC-1295 without DAC: GHRH Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of CJC-1295 without DAC, a synthetic analog of Growth Hormone-Releasing Hormone (GHRH). The focus is on its interaction with the GHRH receptor, the subsequent signaling cascades, and the experimental methodologies used for its characterization.

CJC-1295 without DAC, also known as Modified GRF (1-29), is a tetra-substituted peptide analog of the first 29 amino acids of GHRH.[1][2][3] These modifications are strategically designed to enhance its stability and resistance to enzymatic degradation, primarily by dipeptidyl peptidase-IV (DPP-IV), which rapidly inactivates native GHRH.[1] This increased stability prolongs its biological activity, allowing for a more sustained stimulation of growth hormone (GH) release from the anterior pituitary gland.[][5]

GHRH Receptor Binding and Affinity

CJC-1295 without DAC exerts its physiological effects by binding to the GHRH receptor (GHRH-R), a member of the G-protein coupled receptor (GPCR) family, on somatotroph cells in the pituitary.[2][3][6] This binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Table 1: Comparative Data of GHRH and its Analogs

| Compound | Description | Half-life | Receptor Binding Affinity (Qualitative) |

| GHRH (1-29) | Native N-terminal fragment of GHRH | < 10 minutes | Baseline |

| Sermorelin | Synthetic GHRH (1-29) | ~10-20 minutes | Similar to native GHRH (1-29) |

| CJC-1295 without DAC | Tetrasubstituted GHRH (1-29) analog | ~30 minutes | Increased affinity compared to native GHRH[1][2] |

| GHRH Analogs (e.g., MZ-2-51) | Modified GHRH (1-28)Agm | Prolonged activity | Reported as 4-6 times more active in vitro than GHRH(1-29)NH2[8] |

GHRH Receptor Signaling Pathway

Upon binding of CJC-1295 without DAC to the GHRH-R, the receptor couples to the stimulatory G-protein, Gs. This triggers a well-defined intracellular signaling cascade:

-

Activation of Adenylyl Cyclase: The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.[2][6]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[2][6][9]

-

Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9]

-

CREB Phosphorylation and Gene Transcription: PKA then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on the promoter regions of target genes, notably the gene for pituitary-specific transcription factor (Pit-1). Pit-1, in turn, promotes the transcription of the growth hormone gene, leading to increased GH synthesis.[9][10]

-

Growth Hormone Release: The signaling cascade also leads to an influx of calcium ions, which facilitates the fusion of GH-containing secretory vesicles with the cell membrane, resulting in the pulsatile release of GH into the bloodstream.[10]

Beyond the primary cAMP/PKA pathway, GHRH receptor activation can also involve other signaling pathways, such as the phospholipase C (PLC) pathway, which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), further contributing to calcium mobilization and GH release.[9]

Caption: GHRH Receptor Signaling Pathway Activated by CJC-1295 without DAC.

Experimental Protocols

GHRH Receptor Binding Assay (Competitive Radioligand Binding)

This assay is designed to determine the binding affinity of CJC-1295 without DAC to the GHRH receptor by measuring its ability to compete with a radiolabeled GHRH analog for receptor binding.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the GHRH receptor (e.g., CHO or HEK293 cells) or primary pituitary cells.

-

Radioligand: A high-affinity, radiolabeled GHRH analog (e.g., [125I]-His1, Nle27]-hGHRH(1-32)NH2).

-

Competitor: CJC-1295 without DAC (unlabeled).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors and a protein carrier like bovine serum albumin (BSA).

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the GHRH receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand.

-

Non-specific Binding: Receptor membranes + radioligand + a high concentration of unlabeled GHRH to saturate the receptors.

-

Competitive Binding: Receptor membranes + radioligand + increasing concentrations of CJC-1295 without DAC.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration (CJC-1295 without DAC) to generate a competition curve. The IC50 value can be determined from this curve, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Experimental Workflow for GHRH Receptor Competitive Binding Assay.

In Vitro Bioassay: cAMP Measurement

This assay quantifies the functional activity of CJC-1295 without DAC by measuring the production of intracellular cAMP in response to GHRH receptor stimulation.

Materials:

-

Cell Line: A pituitary cell line (e.g., GH3) or primary pituitary cells that endogenously or recombinantly express the GHRH receptor.

-

Stimulant: CJC-1295 without DAC.

-

Positive Control: Native GHRH or another known GHRH agonist.

-

Phosphodiesterase (PDE) Inhibitor: Such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

-

Cell Lysis Buffer: To release intracellular cAMP.

-

cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA, HTRF, or AlphaScreen).

-

Plate Reader: Compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Culture: Seed the cells in a multi-well plate and culture until they reach the desired confluence.

-

Starvation: Prior to the assay, starve the cells in a serum-free medium for a few hours to reduce basal signaling.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (IBMX) to allow for the accumulation of cAMP upon stimulation.

-

Stimulation: Treat the cells with varying concentrations of CJC-1295 without DAC, a positive control, and a vehicle control.

-

Incubation: Incubate the plate for a specific time period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Quantification: Follow the manufacturer's protocol for the chosen cAMP assay kit to measure the cAMP concentration in the cell lysates.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the CJC-1295 without DAC concentration. From this curve, the EC50 (half-maximal effective concentration) can be determined, which represents the potency of the compound in stimulating cAMP production.

Caption: Experimental Workflow for cAMP Measurement Assay.

References

- 1. particlepeptides.com [particlepeptides.com]

- 2. peptidesciences.com [peptidesciences.com]

- 3. Modified GRF (1-29) - Wikipedia [en.wikipedia.org]

- 5. revolutionhealth.org [revolutionhealth.org]

- 6. benchchem.com [benchchem.com]

- 7. GRF analogs and fragments: correlation between receptor binding, activity and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro and in vivo activity of analogs of growth hormone-releasing hormone (GH-RH) with C-terminal agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]

The Impact of CJC-1295 on Pulsatile Growth Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJC-1295 is a synthetic analogue of Growth Hormone Releasing Hormone (GHRH) designed to exhibit a prolonged duration of action. This technical guide provides an in-depth analysis of CJC-1295, with a particular focus on its effects on the pulsatile secretion of growth hormone (GH). We will explore its mechanism of action, present quantitative data from key clinical studies, detail experimental protocols, and visualize the underlying biological and experimental frameworks. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology and metabolism.

Introduction

Growth hormone (GH) is a critical regulator of somatic growth, metabolism, and body composition. Its secretion from the anterior pituitary is not continuous but occurs in a pulsatile manner, which is crucial for its physiological effects. The therapeutic application of native GHRH is limited by its very short half-life. CJC-1295 was developed to overcome this limitation through structural modifications that enhance its stability and pharmacokinetic profile.[1][2] This guide examines the two primary forms of CJC-1295: the long-acting version incorporating a Drug Affinity Complex (DAC) and the shorter-acting version without DAC, often referred to as Modified GRF (1-29).

Mechanism of Action

CJC-1295, as a GHRH analogue, exerts its effects by binding to and activating GHRH receptors on the somatotroph cells of the anterior pituitary gland.[3] This interaction initiates a cascade of intracellular signaling events that culminate in the synthesis and release of GH.[1]

GHRH Receptor Signaling Pathway

The binding of CJC-1295 to the GHRH receptor, a G-protein coupled receptor, triggers the activation of a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[4][5] Phosphorylated CREB translocates to the nucleus and promotes the transcription of the GH gene, leading to increased GH synthesis.[4] The rise in intracellular calcium concentration, also influenced by this pathway, facilitates the exocytosis of GH-containing secretory granules.[5]

Pharmacokinetics and Impact on GH Secretion

The two forms of CJC-1295 exhibit distinct pharmacokinetic profiles, which in turn dictate their effects on the pattern of GH secretion.

CJC-1295 with DAC

The inclusion of the Drug Affinity Complex (DAC) allows CJC-1295 to covalently bind to serum albumin, significantly extending its half-life to approximately 6 to 8 days.[6] This results in a sustained elevation of GH and consequently, Insulin-like Growth Factor-1 (IGF-1) levels.[6][7] While this long-acting formulation leads to a continuous stimulation of the pituitary, studies have shown that it still preserves the natural pulsatile nature of GH secretion, albeit with a markedly elevated baseline.[8][9]

CJC-1295 without DAC (Modified GRF 1-29)

CJC-1295 without DAC has a much shorter half-life, in the range of 30 minutes.[10] This characteristic leads to a more physiological, pulsatile release of GH that closely mimics the body's natural secretion patterns.[10][11] Each administration induces a distinct pulse of GH, followed by a return to baseline levels.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative findings from key clinical studies investigating the effects of CJC-1295 on GH and IGF-1 levels.

Single-Dose Administration of CJC-1295 with DAC

Data from Teichman et al. (2006)[12][13]

| Parameter | Result | Duration of Effect |

| Mean Plasma GH Concentration | 2- to 10-fold increase | ≥ 6 days |

| Mean Plasma IGF-1 Concentration | 1.5- to 3-fold increase | 9 to 11 days |

| Estimated Half-life | 5.8 to 8.1 days | N/A |

Multiple-Dose Administration of CJC-1295 with DAC

Data from Teichman et al. (2006)[12][13]

| Parameter | Result |

| Mean IGF-1 Levels | Remained above baseline for up to 28 days |

Effect of CJC-1295 with DAC on GH Pulsatility

Data from Ionescu & Frohman (2006)[8][9]

| Parameter | Result |

| Basal (Trough) GH Levels | 7.5-fold increase |

| Mean GH Levels | 46% increase |

| IGF-1 Levels | 45% increase |

| GH Secretory Pulse Frequency | Unaltered |

| GH Secretory Pulse Magnitude | Unaltered |

Experimental Protocols

Detailed methodologies from the pivotal clinical trials are provided below to facilitate replication and further investigation.

Teichman et al. (2006): A Randomized, Placebo-Controlled, Double-Blind, Ascending Dose Trial[12][13]

-

Objective: To examine the pharmacokinetic profile, pharmacodynamic effects, and safety of CJC-1295 with DAC.

-

Participants: Healthy male and female subjects, aged 21-61 years.

-

Interventions:

-

Study 1 (Single Dose): Subcutaneous administration of CJC-1295 or placebo in one of four ascending single doses.

-

Study 2 (Multiple Doses): Subcutaneous administration of CJC-1295 or placebo in two or three weekly or biweekly doses.

-

-

Outcome Measures: Peak concentrations and area under the curve of GH and IGF-1; standard pharmacokinetic parameters for CJC-1295.

Ionescu & Frohman (2006): Assessment of GH Pulsatility[8][9]

-

Objective: To assess GH pulsatility after a single injection of CJC-1295 with DAC and determine which GH secretion parameters correlate with the increase in IGF-1 production.

-

Participants: Healthy men, aged 20-40 years.

-

Intervention: A single subcutaneous injection of either 60 or 90 µg/kg of CJC-1295.

-

Methodology:

-

GH pulsatility was assessed via 20-minute blood sampling over a 12-hour overnight period.

-

Assessments were conducted at baseline (before injection) and 1 week after the injection.

-

Conclusion

CJC-1295 is a potent, long-acting GHRH analogue that significantly increases GH and IGF-1 secretion. The version with DAC provides a sustained elevation in these hormones while preserving the pulsatile nature of GH release, albeit with a higher baseline. In contrast, CJC-1295 without DAC offers a more physiological, pulsatile GH release profile. The choice between these two forms depends on the specific research or therapeutic goals. The detailed data and protocols presented in this guide offer a solid foundation for future research and development in the field of growth hormone secretagogues.

References

- 1. researchgate.net [researchgate.net]

- 2. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]

- 3. elementsarms.com [elementsarms.com]

- 4. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CJC-1295 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. uksarms.com [uksarms.com]

- 11. yuniquemedical.com [yuniquemedical.com]

- 12. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. victorymenshealth.com [victorymenshealth.com]

The Downstream Effects of CJC-1295 on IGF-1 Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJC-1295, a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH), has demonstrated significant potential in modulating the growth hormone (GH) and insulin-like growth factor-1 (IGF-1) axis. Its primary characteristic is a markedly extended half-life, achieved through the incorporation of Drug Affinity Complex (DAC) technology, which allows for sustained stimulation of endogenous GH secretion from the pituitary gland. This, in turn, leads to a prolonged elevation of serum IGF-1 levels, a key mediator of GH's anabolic and metabolic effects. This technical guide provides a comprehensive overview of the downstream effects of CJC-1295 on IGF-1 levels, detailing the underlying signaling pathways, summarizing quantitative data from key clinical studies, and outlining the experimental protocols used in this research.

Introduction

Insulin-like Growth Factor-1 (IGF-1) is a critical hormone in cellular growth, proliferation, and differentiation. Its production is predominantly regulated by growth hormone (GH), forming the somatotropic axis. CJC-1295, a modified GHRH analogue, offers a novel approach to augmenting this axis by promoting a sustained and physiological release of GH.[1] This guide explores the intricate downstream cascade initiated by CJC-1295, culminating in elevated IGF-1 levels and its subsequent physiological impacts.

Signaling Pathways

The mechanism of action of CJC-1295 begins at the anterior pituitary and extends to peripheral tissues, primarily the liver, to modulate IGF-1 production.

Pituitary GHRH Receptor Signaling

CJC-1295 initiates its effects by binding to GHRH receptors on the surface of somatotroph cells in the anterior pituitary.[1] This interaction triggers a conformational change in the receptor, activating the associated G-protein (Gs). The activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the CREB (cAMP response element-binding) protein. Phosphorylated CREB translocates to the nucleus and binds to the promoter region of the GH gene, stimulating its transcription and the subsequent synthesis and pulsatile release of growth hormone.[2]

Hepatic IGF-1 Synthesis

The increased circulating GH from the pituitary travels to the liver, which is the primary site of IGF-1 synthesis. GH binds to its receptors on hepatocytes, activating the JAK/STAT signaling pathway.[3] Specifically, STAT5b is a critical transcription factor that, upon phosphorylation by JAK2, dimerizes and translocates to the nucleus.[3] There, it binds to specific response elements in the IGF-1 gene promoter, driving its transcription and leading to increased synthesis and secretion of IGF-1 into the bloodstream.[3]

Quantitative Data on IGF-1 Levels

Clinical studies have consistently demonstrated the potent and sustained effect of CJC-1295 on circulating IGF-1 levels. The following tables summarize key quantitative findings from seminal studies.

Single-Dose Administration

A study by Teichman et al. (2006) investigated the effects of a single subcutaneous injection of CJC-1295 in healthy adults.[4]

| Dosage (µg/kg) | Mean Peak GH (ng/mL) | Mean GH AUC (ng·h/mL) | Mean Peak IGF-1 (ng/mL) | Mean IGF-1 AUC (ng·d/mL) |

| 30 | 4.5 | 68 | 250 | 5,500 |

| 60 | 8.2 | 155 | 310 | 7,000 |

| 125 | 12.5 | 350 | 420 | 9,000 |

Data adapted from Teichman et al., 2006.[5]

Following a single injection, mean plasma GH concentrations increased 2- to 10-fold for six days or more, and mean plasma IGF-1 concentrations saw a 1.5- to 3-fold increase for 9 to 11 days.[1][6]

Multiple-Dose Administration

The same study by Teichman et al. (2006) also explored the impact of multiple doses, revealing a cumulative effect on IGF-1 levels, which remained elevated above baseline for up to 28 days.[1][6] A study by Ionescu and Frohman (2006) provided further insights into the effects of CJC-1295 on trough and mean GH and IGF-1 levels one week after administration.[7]

| Parameter | Before CJC-1295 | 1 Week After CJC-1295 (60 or 90 µg/kg) | Fold Increase |

| Trough GH (ng/mL) | 0.058 ± 0.004 | 0.435 ± 0.109 | 7.5 |

| Mean GH (ng/mL) | 1.79 ± 0.39 | 2.62 ± 0.61 | 1.46 |

| Mean IGF-1 (ng/mL) | 200 ± 20 | 290 ± 30 | 1.45 |

Data adapted from Ionescu & Frohman, 2006.[5]

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials investigating the effects of CJC-1295.

Study Design (Teichman et al., 2006)

-

Design: Two randomized, placebo-controlled, double-blind, ascending dose trials.[4]

-

Duration: 28 and 49 days.[4]

-

Participants: Healthy subjects aged 21-61 years.[4]

-

Interventions:

-

Main Outcome Measures: Peak concentrations and area under the curve (AUC) of GH and IGF-1.[4]

GH Pulsatility Study Design (Ionescu & Frohman, 2006)

-

Objective: To assess GH pulsatility after a single injection of CJC-1295 and its correlation with IGF-I production.[7]

-

Participants: Healthy men aged 20-40 years.[7]

-

Intervention: A single injection of either 60 or 90 µg/kg of CJC-1295.[7]

-

Methodology: GH pulsatility was assessed by 20-minute blood sampling over a 12-hour overnight period before and one week after the injection.[7]

Hormone Measurement Protocol (General)

The quantitative measurement of GH and IGF-1 in serum samples is typically performed using sandwich enzyme-linked immunosorbent assays (ELISA).

-

Sample Collection and Preparation:

-

Serum is collected using a serum separator tube and allowed to clot for two hours at room temperature or overnight at 4°C.[8]

-

Centrifugation at approximately 1,000 x g for 20 minutes.[8]

-

For IGF-1 measurement, a crucial step involves the dissociation of IGF-1 from its binding proteins (IGFBPs), which is typically achieved through acidification of the sample followed by neutralization.[5][9]

-

-

ELISA Procedure (General):

-

Coating: A microplate is pre-coated with a capture antibody specific for either hGH or IGF-1.

-

Sample/Standard Addition: Standards of known hormone concentrations and prepared patient samples are added to the wells.

-

Incubation: The plate is incubated to allow the hormone to bind to the capture antibody.

-

Washing: The plate is washed to remove unbound substances.

-

Detection Antibody: A biotinylated detection antibody specific to the hormone is added.

-

Incubation and Washing: The plate is incubated and washed again.

-

Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.

-

Incubation and Washing: A final incubation and wash are performed.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with HRP to produce a color change.

-

Stopping the Reaction: A stop solution is added to terminate the reaction.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Calculation: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The hormone concentration in the patient samples is then determined from this curve.[5]

-

Conclusion

CJC-1295 effectively stimulates the GH-IGF-1 axis, leading to a sustained, dose-dependent increase in circulating IGF-1 levels. This is achieved through its primary action on the pituitary GHRH receptors, which initiates a signaling cascade resulting in increased GH secretion. The subsequent action of GH on the liver promotes IGF-1 synthesis. The quantitative data from clinical trials robustly support the efficacy of CJC-1295 in elevating IGF-1 for an extended period. The detailed experimental protocols provide a framework for future research in this area. For researchers and drug development professionals, CJC-1295 represents a significant tool for investigating the therapeutic potential of modulating the somatotropic axis.

References

- 1. benchchem.com [benchchem.com]

- 2. corepeptides.com [corepeptides.com]

- 3. Hepatic-Specific Accessibility of Igf1 Gene Enhancers Is Independent of Growth Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cloud-clone.com [cloud-clone.com]

- 9. sceti.co.jp [sceti.co.jp]

The Evolution of Stability: A Technical Guide to the Historical Development of Long-Acting GHRH Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth Hormone-Releasing Hormone (GHRH) is a critical neuroendocrine peptide that governs the pulsatile release of Growth Hormone (GH) from the anterior pituitary. However, the therapeutic potential of native GHRH is severely limited by its short biological half-life, a consequence of rapid enzymatic degradation. This technical guide provides an in-depth exploration of the historical development of long-acting GHRH analogs, detailing the rational drug design, key structural modifications, and experimental validation that have led to more stable and clinically viable therapeutic agents.

The Challenge: Instability of Native GHRH

Native GHRH is a 44-amino acid peptide, but its full biological activity resides in the N-terminal 1-29 fragment.[1] This fragment, however, is highly susceptible to enzymatic cleavage, primarily by dipeptidyl peptidase-IV (DPP-IV), which removes the N-terminal Tyr-Ala dipeptide and renders the hormone inactive.[2] This rapid degradation results in a half-life of only a few minutes, necessitating frequent administration and limiting its therapeutic utility.

First Generation: The Dawn of a More Stable Analog - Sermorelin

The initial foray into creating more stable GHRH analogs focused on the shortest fully functional fragment, GHRH(1-29). Sermorelin, also known as GRF(1-29), represents this first generation. While still susceptible to rapid clearance, it laid the groundwork for future modifications. Sermorelin was approved for the diagnosis and treatment of growth hormone deficiency in children, demonstrating the therapeutic potential of GHRH analogs.[3][4]

Key Characteristics of First-Generation Analogs:

-

Based on the GHRH(1-29) sequence.

-

Limited modifications, primarily focused on identifying the minimal active fragment.

-

Short half-life, though slightly improved over native GHRH in some contexts.

Second Generation: Enhancing Stability Through Amino Acid Substitution - Tesamorelin

The second generation of GHRH analogs saw the introduction of strategic amino acid substitutions to protect against enzymatic degradation. A prime example is Tesamorelin, which is the full 44-amino acid sequence of human GHRH with a trans-3-hexenoic acid group attached to the N-terminal tyrosine.[2] This modification confers resistance to DPP-IV cleavage, significantly extending its half-life and therapeutic window.[5] Tesamorelin was approved for the treatment of HIV-associated lipodystrophy.[2][6]

Another key development in this era was the creation of Modified GRF(1-29), also known as Mod GRF(1-29). This analog incorporates substitutions at positions 2, 8, 15, and 27 to increase stability and receptor binding affinity. The substitution of L-alanine at position 2 with D-alanine is a hallmark of this class, as it sterically hinders DPP-IV cleavage.

Key Advancements of Second-Generation Analogs:

-

Introduction of D-amino acid substitutions (e.g., D-Ala2) to block DPP-IV cleavage.

-

Other substitutions to enhance receptor binding and stability.

-

N-terminal modifications to protect against degradation.

Third Generation: Maximizing Half-Life with Drug Affinity Complex (DAC) Technology - CJC-1295

The third generation of long-acting GHRH analogs introduced innovative strategies to dramatically extend their circulating half-life. CJC-1295 is a notable example, which is a 30-amino acid GHRH analog with D-Ala, Gln, Ala, and Leu substitutions at positions 2, 8, 15, and 27, respectively.[4] Crucially, CJC-1295 incorporates a lysine (B10760008) linker attached to a maleimidopropionic acid group, a technology known as Drug Affinity Complex (DAC).[4] This allows the peptide to covalently bind to circulating albumin, effectively creating a large protein-peptide conjugate that is protected from renal clearance and enzymatic degradation. This results in a half-life of several days.[7][8]

Hallmarks of Third-Generation Analogs:

-

Utilization of technologies like DAC to bind to plasma proteins.

-

Significant extension of half-life to several days.

-

Allows for much less frequent dosing regimens.

Quantitative Data on GHRH Analogs

The following tables summarize key quantitative data for representative long-acting GHRH analogs.

| Analog | Generation | Key Modifications | Half-Life | Receptor Binding Affinity (IC50/Kd) |

| Sermorelin | First | GHRH(1-29) fragment | ~10-20 minutes[9] | Not consistently reported in comparative assays |

| Tesamorelin | Second | Full 44-amino acid GHRH with N-terminal trans-3-hexenoic acid group | ~26-38 minutes[8] | Not consistently reported in comparative assays |

| Mod GRF(1-29) | Second | D-Ala2, Gln8, Ala15, Leu27 substitutions | ~30 minutes[4] | Not consistently reported in comparative assays |

| CJC-1295 | Third | D-Ala2, Gln8, Ala15, Leu27 substitutions + DAC technology | ~5.8-8.1 days[7][8] | Not consistently reported in comparative assays |

Note: Direct comparative binding affinity data is often proprietary or not available in the public domain. The efficacy of these analogs is well-established through clinical trials demonstrating significant increases in GH and IGF-1 levels.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of GHRH Analogs

Objective: To chemically synthesize GHRH analogs.

Methodology:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminally amidated peptides). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane).

-

Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.[10][11]

In Vitro GHRH Receptor Binding Assay (Radioligand Competition Assay)

Objective: To determine the binding affinity of GHRH analogs to the GHRH receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GHRH receptor (e.g., HEK293 or CHO cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Radioligand: Use a radiolabeled GHRH analog (e.g., [125I]-His1, Nle27-hGHRH(1-32)-NH2) as the tracer.

-

Competition Assay: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled GHRH analog (competitor).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).[12]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[12][13]

In Vivo Efficacy Assessment in Animal Models

Objective: To evaluate the ability of GHRH analogs to stimulate GH secretion in a living organism.

Methodology:

-

Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats or pigs.[14][15] Anesthetize the animals (e.g., with pentobarbital) to suppress endogenous GH secretion.

-

Catheterization: Place catheters in a suitable blood vessel (e.g., jugular vein) for drug administration and blood sampling.

-

Drug Administration: Administer the GHRH analog via a chosen route (e.g., intravenous, subcutaneous, or intramuscular injection) at various doses.

-

Blood Sampling: Collect blood samples at multiple time points before and after drug administration (e.g., -15, 0, 5, 15, 30, 60 minutes).

-

Hormone Measurement: Separate the plasma from the blood samples and measure the concentration of GH using a species-specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Plot the plasma GH concentration over time for each dose group. Calculate the area under the curve (AUC) to quantify the total GH release. Compare the potency and duration of action of different analogs.[14]

Pharmacokinetic Analysis to Determine Half-Life

Objective: To determine the pharmacokinetic profile, including the half-life, of a GHRH analog.

Methodology:

-

Animal Model and Administration: Use a relevant animal model (e.g., rats or non-human primates) and administer a single dose of the GHRH analog.

-

Serial Blood Sampling: Collect blood samples at a series of time points that cover the absorption, distribution, and elimination phases of the drug.

-

Drug Concentration Measurement: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the GHRH analog in the plasma samples.

-

Pharmacokinetic Modeling: Plot the plasma concentration of the analog versus time. Use pharmacokinetic software to fit the data to a suitable model (e.g., a one- or two-compartment model) to calculate key parameters, including:

-

t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.

-

Cmax (Maximum Concentration): The peak plasma concentration of the drug.

-

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

-

AUC (Area Under the Curve): The total drug exposure over time.

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.[8]

-

Signaling Pathways and Experimental Workflows

GHRH Receptor Signaling Pathway

The binding of a GHRH analog to its G-protein coupled receptor (GPCR) on somatotroph cells in the anterior pituitary initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase.

Caption: GHRH Receptor Signaling Pathway leading to Growth Hormone synthesis and secretion.

Experimental Workflow for GHRH Analog Development

The development of a novel long-acting GHRH analog follows a structured workflow from initial design to preclinical evaluation.

Caption: A typical experimental workflow for the development of novel long-acting GHRH analogs.

Conclusion

The historical development of long-acting GHRH analogs is a testament to the power of rational drug design and a deep understanding of peptide biochemistry. From the foundational GHRH(1-29) fragment to sophisticated protein-binding technologies, each generation has brought significant improvements in stability and therapeutic efficacy. This has transformed GHRH from a transient signaling molecule into a viable long-acting therapeutic for a range of clinical conditions. The continued exploration of novel stabilization strategies and delivery systems promises to further enhance the therapeutic potential of this important class of peptides.

References

- 1. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]

- 2. Synthesis of new potent agonistic analogs of growth hormone-releasing hormone (GHRH) and evaluation of their endocrine and cardiac activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. tydes.is [tydes.is]

- 5. The development of growth hormone-releasing hormone analogs: Therapeutic advances in cancer, regenerative medicine, and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are the new molecules for GHRH agonists? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. peptidesciences.com [peptidesciences.com]

- 10. Bioassay for growth hormone releasing hormone (GHRH) using a recombinant receptor and cAMP-responsive reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amino acid substitutions in human growth hormone affect secondary structure and receptor binding | PLOS One [journals.plos.org]

- 12. Characterization of growth hormone-releasing hormone (GHRH) binding to cloned porcine GHRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Effects of a GHR Synthesis Inhibitor During Prolonged Treatment in Dogs [mdpi.com]

- 14. Evaluation of in vivo [corrected] biological activity of new agmatine analogs of growth hormone-releasing hormone (GH-RH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The use of pigs as an animal model to evaluate the efficacy, potency and specificity of two growth hormone releasing factor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

preclinical studies on CJC-1295 safety and toxicity

An In-depth Technical Guide on the Preclinical Safety and Toxicity of CJC-1295

Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) designed to stimulate the endogenous secretion of growth hormone (GH).[1][2][3] It belongs to a class of molecules known as growth hormone secretagogues. The primary modification in CJC-1295 is the inclusion of four substituted amino acids in its 29-amino acid chain, which enhances its resistance to enzymatic degradation.[2]

A key feature of CJC-1295 is its availability in two principal forms: with and without a "Drug Affinity Complex" (DAC). The DAC technology involves attaching a lysine (B10760008) derivative to the peptide, which allows it to bind to plasma proteins like albumin.[2][4] This significantly extends its half-life from approximately 30 minutes (without DAC) to about 6-8 days (with DAC).[2][5][][7] This guide provides a comprehensive overview of the available preclinical data on the safety and toxicity of CJC-1295, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

CJC-1295 functions by mimicking the action of endogenous GHRH.[1][] It selectively binds to and activates GHRH receptors located on the somatotroph cells of the anterior pituitary gland.[5][8][9] This binding initiates a downstream signaling cascade, leading to the synthesis and pulsatile release of GH.[5][8] The released GH then travels to the liver and other tissues, stimulating the production of Insulin-like Growth Factor-1 (IGF-1), which mediates most of the anabolic and growth-promoting effects of GH.[8][10]

The intracellular signaling pathway following GHRH receptor activation is well-characterized. It involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[2][5] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates transcription factors that stimulate the expression of the GH gene, leading to increased GH synthesis and secretion.[5]

Preclinical Toxicology and Safety Assessment

Comprehensive preclinical safety data for CJC-1295 is limited in publicly accessible literature. Much of the available information is derived from clinical trials and summaries of regulatory submissions. Standard preclinical toxicology evaluations typically include studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and developmental and reproductive toxicity (DART).[11]

Acute and Chronic Toxicity

Specific single-dose (acute) or repeated-dose (chronic) toxicity studies in animal models for CJC-1295 are not extensively detailed in the reviewed literature. However, clinical trials provide some insight into the potential safety profile. In healthy adults, subcutaneous administration of CJC-1295 was found to be safe and relatively well-tolerated, particularly at doses of 30 or 60 µg/kg.[12] No serious adverse reactions were reported in these short-term studies.[12][13]

In a study involving GHRH knockout mice, animals were treated for 5 weeks with 2 µg of CJC-1295 at intervals of 24, 48, and 72 hours.[14] The study focused on efficacy (growth normalization) and did not report any adverse toxicological findings at these doses.[14]

Developmental and Reproductive Toxicity (DART)

One key preclinical study evaluated the developmental toxicity of CJC-1295 in pregnant Sprague-Dawley rats.[15]

Experimental Protocol: Developmental Toxicity Study

-

Test System: Pregnant Sprague-Dawley rats.

-

Dosing: Subcutaneous doses of 0, 0.5, 4, and 16 mg/kg were administered every other day.

-

Study Period: Dosing occurred from day 7 to day 17 of gestation.

-

Endpoints Evaluated: Maternal survival, pregnancy status, lesions, gross external, soft tissue, and skeletal fetal alterations, and the number of fetal ossification sites.[15]

The study concluded that CJC-1295 was not teratogenic under these conditions. No drug-related alterations in fetal development were observed.[15] An interesting finding was a significant increase in maternal weight gain and food consumption, as well as a slight but significant increase in fetal body weights at doses of 4 mg/kg and higher, likely attributable to the known metabolic effects of enhanced GH/IGF-1 levels.[15]

Genotoxicity and Carcinogenicity

There is no specific information available in the search results regarding genotoxicity (mutagenicity) or long-term carcinogenicity studies for CJC-1295. Concerns about the theoretical risk of cancer are often raised for agents that increase growth factors like GH and IGF-1.[16][17] However, current literature has not established a direct causal link between CJC-1295 administration and cancer.[17][18]

Summary of Safety and Adverse Effects

The table below summarizes the adverse effects observed, primarily from human clinical studies, which can guide the focus of further preclinical investigation.

| Adverse Effect Category | Observed Effects | Dose-Dependency | Reference |

| Injection Site Reactions | Transient pain, redness, swelling, discomfort, induration. | Appears to be dose-independent. | [5][19] |

| Systemic Effects | Flushing, warmth, transient hypotension, increased heart rate. | Dose-dependent increase in heart rate noted. | [16][19] |

| Metabolic/Endocrine | Mild fluid retention (peripheral edema), increased appetite. | Not specified. | [5] |

| Neurological | Headaches, lethargy, light paresthesias (tingling). | Reported in some studies, often at the beginning of research. | [1][3] |

| Cardiovascular | A patient death from myocardial infarction was reported in a Phase II trial in HIV patients with lipodystrophy. The attending physician deemed it unrelated to the treatment. | N/A | [20][21] |

| Immunological | The FDA has noted a theoretical risk of immunogenicity with compounded peptides. | Not specified. | [7][16] |

Experimental Workflow for Preclinical Safety Evaluation

A typical preclinical safety evaluation workflow for a peptide therapeutic like CJC-1295 would follow established regulatory guidelines.

Conclusion

The available preclinical data on CJC-1295, particularly from a formal developmental toxicity study in rats, suggests a favorable safety profile with no evidence of teratogenicity.[15] Clinical studies in healthy individuals support that CJC-1295 is relatively well-tolerated at therapeutic doses, with most adverse effects being mild and transient, such as injection site reactions.[5][12] However, a comprehensive, publicly available portfolio of preclinical toxicology studies (e.g., chronic toxicity, carcinogenicity, genotoxicity) is lacking. The long-term safety of sustained elevations in GH and IGF-1 levels via long-acting analogues like CJC-1295 with DAC remains an area requiring further investigation.[1] Researchers and developers should proceed with carefully designed, long-term preclinical studies to fully characterize the safety profile of this compound.

References

- 1. elementsarms.com [elementsarms.com]

- 2. corepeptides.com [corepeptides.com]

- 3. revolutionhealth.org [revolutionhealth.org]

- 4. dcreport.org [dcreport.org]

- 5. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]

- 7. CJC-1295 Ipamorelin: Research, Safety, and Results | BodySpec [bodyspec.com]

- 8. polarispeptides.com [polarispeptides.com]

- 9. exploring-peptides.com [exploring-peptides.com]

- 10. socalbhrt.com [socalbhrt.com]

- 11. pacificbiolabs.com [pacificbiolabs.com]

- 12. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pliability.com [pliability.com]

- 14. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

- 16. innerbody.com [innerbody.com]

- 17. medisearch.io [medisearch.io]

- 18. livvnatural.com [livvnatural.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Lipodystrophy study halted after patient death | aidsmap [aidsmap.com]

- 21. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by CJC-1295

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJC-1295 is a synthetic analogue of Growth Hormone Releasing Hormone (GHRH) characterized by an extended half-life, achieved through the addition of a Drug Affinity Complex (DAC). This modification allows for sustained stimulation of the pituitary gland, leading to increased pulsatile secretion of growth hormone (GH) and subsequent elevation of insulin-like growth factor-1 (IGF-1) levels. This technical guide provides a comprehensive overview of the cellular signaling pathways activated by CJC-1295, with a focus on its interaction with the GHRH receptor and the downstream molecular cascades. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.

Introduction

CJC-1295 is a 30-amino acid peptide hormone that acts as a potent GHRH analogue. Its primary mechanism of action is the stimulation of GH synthesis and release from the somatotroph cells of the anterior pituitary gland.[1] Unlike native GHRH, which has a very short half-life, CJC-1295's DAC moiety allows it to bind to serum albumin, significantly prolonging its biological activity.[2] This sustained action leads to dose-dependent increases in both GH and IGF-1 levels.[3] Understanding the specific cellular signaling pathways activated by CJC-1295 is crucial for its therapeutic development and for elucidating its physiological effects.

Core Signaling Pathway: The Gαs-cAMP-PKA Axis

The principal signaling cascade initiated by CJC-1295 upon binding to the GHRH receptor (GHRH-R) is the Gαs protein-coupled receptor pathway. This pathway is the primary driver of GHRH-mediated GH secretion.

Mechanism of Activation:

-

Receptor Binding: CJC-1295 binds to the GHRH-R on the surface of pituitary somatotrophs.[4]

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, specifically the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5]

-

PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5]

-